molecular formula C20H20N4O3 B5320468 N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No. B5320468
M. Wt: 364.4 g/mol
InChI Key: FMUYFLXYLOUZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, also known as AMOZ, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AMOZ is a urea derivative that has been synthesized through various methods and has been explored for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In one study, this compound was shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. This inhibition could lead to DNA damage and cell death. Additionally, this compound was found to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. This inhibition could lead to the disruption of various cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of mitochondrial function. In one study, this compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase-3 and caspase-9. Additionally, this compound was shown to inhibit the proliferation of HeLa cervical cancer cells through the induction of G1 cell cycle arrest. Furthermore, this compound was found to disrupt mitochondrial function in A549 lung cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments, including its potent antibacterial, antifungal, and anticancer properties, and its ability to induce apoptosis and inhibit cell proliferation. However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, the toxicity of this compound has not been fully evaluated, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into the cellular processes that are affected by this compound and could lead to the development of more targeted therapies. Another direction is to evaluate the toxicity of this compound and determine its safety profile. This could enable its use in clinical trials and potentially lead to the development of new drugs for the treatment of various diseases. Additionally, further studies could explore the potential applications of this compound in other fields, such as agriculture and environmental science.

Synthesis Methods

N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be synthesized through various methods, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide with allyl isocyanate, followed by the reaction with 3-methoxybenzaldehyde. Another method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide with 3-methoxybenzaldehyde, followed by the reaction with allyl isocyanate. Both methods result in the formation of this compound, which can be purified through recrystallization.

Scientific Research Applications

N-allyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been explored for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, and anticancer properties. In one study, this compound was found to exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values of 1.56 and 3.12 µg/mL, respectively. In another study, this compound was shown to inhibit the growth of Candida albicans and Aspergillus niger, with MIC values of 0.78 and 1.56 µg/mL, respectively. Furthermore, this compound has been investigated for its potential anticancer activity against various cancer cell lines, including MCF-7, HeLa, and A549 cells.

properties

IUPAC Name

3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-12-24(20(25)21-16-10-7-11-17(13-16)26-2)14-18-22-19(23-27-18)15-8-5-4-6-9-15/h3-11,13H,1,12,14H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYFLXYLOUZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.